XLogP3 Lipophilicity Step of +0.6 Units Versus 1-Butylpiperidin-3-amine, Enabling Distinct Membrane Partitioning
1-Pentylpiperidin-3-amine exhibits a computed XLogP3 of 1.7, compared to 1.1 for the butyl analog (1-butylpiperidin-3-amine) and approximately 1.5 for the propyl analog [1][2]. This 0.6 log unit increase over the butyl congener corresponds to a ~4-fold increase in octanol-water partition coefficient, sufficient to alter passive membrane permeability predictions and tissue distribution profiles in pharmacokinetic models [1][2]. The increase in logP is driven solely by the additional methylene group in the pentyl chain, as both compounds share identical hydrogen bond donor/acceptor counts (1 HBD, 2 HBA) and identical TPSA (29.3 Ų) [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 1-Butylpiperidin-3-amine: XLogP3 = 1.1; 1-Propylpiperidin-3-amine: LogP ≈ 1.46 |
| Quantified Difference | ΔXLogP3 = +0.6 vs butyl analog; +0.24 vs propyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) for target and butyl analog; LogP for propyl analog from Chem960 predicted data |
Why This Matters
Researchers optimizing CNS penetration or cellular uptake should select the pentyl congener over the butyl analog when higher lipophilicity is required, while avoiding the excessive logP of the hexyl derivative that may trigger solubility or metabolic liability thresholds.
- [1] PubChem. 1-Pentylpiperidin-3-amine. Compound Summary CID 21320207. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1247834-24-7 View Source
- [2] PubChem. 1-Butylpiperidin-3-amine. Compound Summary CID 20520129. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1250656-20-2 View Source
